Leupeptin hemisulfate Leupeptin hemisulfate Leupeptin(1+) is a guanidinium ion that is the conjugate acid of leupeptin, arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a leupeptin.
Brand Name: Vulcanchem
CAS No.: 103476-89-7
VCID: VC21543614
InChI: InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O
Molecular Formula: C40H82N12O14S
Molecular Weight: 987.2 g/mol

Leupeptin hemisulfate

CAS No.: 103476-89-7

Cat. No.: VC21543614

Molecular Formula: C40H82N12O14S

Molecular Weight: 987.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leupeptin hemisulfate - 103476-89-7

CAS No. 103476-89-7
Molecular Formula C40H82N12O14S
Molecular Weight 987.2 g/mol
IUPAC Name (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid;dihydrate
Standard InChI InChI=1S/2C20H38N6O4.H2O4S.2H2O/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4;;/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4);2*1H2/t2*15-,16-,17-;;;/m00.../s1
Standard InChI Key FWGRMOYQEJXKOZ-XZZFGKIVSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.O.O.OS(=O)(=O)O
Appearance White to off-white powder.
Boiling Point N/A
Melting Point N/A

Chemical Properties and Structure

Physical and Chemical Characteristics

Leupeptin hemisulfate presents as a white to off-white lyophilized powder with specific chemical and physical properties that facilitate its use in research settings . Table 1 summarizes the key chemical properties of this compound:

PropertyValue
CAS Number103476-89-7
Molecular FormulaC₂₀H₃₈N₆O₄ - ½H₂SO₄
Molecular Weight475.6 g/mol (anhydrous)
Purity>96.5% (typical commercial grade)
Physical StateWhite to off-white powder
Optical Rotation-76° (c=1, water)
Melting Point141°C
SolubilitySoluble in methanol, ethanol, water (50 mg/mL)

Structural Features

The chemical name of leupeptin hemisulfate is (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide sulfuric acid . This tripeptide aldehyde contains three amino acid residues: N-acetyl-L-leucyl-L-leucyl-L-argininal. The aldehyde group at the C-terminus is critical for its inhibitory activity, as it forms covalent bonds with the catalytic residues of target proteases . When analyzed by HPLC, leupeptin shows multiple peaks due to the formation of tautomeric isomers in solution .

Mechanism of Action

Inhibitory Mechanism

Leupeptin hemisulfate functions through a reversible, competitive inhibition mechanism that targets both serine and cysteine proteases . Its inhibitory action involves structurally similar covalent binding reactions with the target enzymes:

  • In serine proteases: Leupeptin forms a covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of a serine residue in the enzyme's active site .

  • In cysteine proteases: The electrophilic (aldehyde) carbon of leupeptin forms a comparable bond with the sulfur atom of a cysteine residue in the enzyme's active site .

This dual inhibitory capability makes leupeptin hemisulfate particularly valuable in complex biological systems where multiple protease types may be present.

Inactivation and Limitations

The primary mechanism of inactivation of leupeptin is via racemization of the L-arginal moiety. The D-arginal form of leupeptin is completely inactive as an inhibitor . If the aldehyde group becomes oxidized but maintains its L-configuration, the resulting carboxylate compound still retains some inhibitory activity, though significantly reduced . Understanding these limitations is crucial for researchers to ensure effective inhibition during experimental procedures.

Biological Activity and Applications

Target Enzymes

Leupeptin hemisulfate effectively inhibits a wide range of proteolytic enzymes, making it versatile for various research applications. Table 2 outlines the major target enzymes and its inhibitory effectiveness:

EnzymeTypeInhibition
Cathepsin BCysteine proteaseStrong
Cathepsin HCysteine proteaseStrong
Cathepsin LCysteine proteaseStrong
CalpainCysteine proteaseStrong
TrypsinSerine proteaseStrong
PlasminSerine proteaseStrong
PapainCysteine proteaseStrong
KallikreinSerine proteaseModerate
ChymotrypsinSerine proteaseNo effect
ElastaseSerine proteaseNo effect
ReninAspartic proteaseNo effect
PepsinAspartic proteaseNo effect

Research Applications

Leupeptin hemisulfate has numerous applications in biochemical and cellular research:

  • Protein preservation during isolation and purification: It prevents proteolytic degradation of target proteins .

  • Cell lysis buffer component: Commonly incorporated at a concentration of 1μM (0.5 μg/ml) to protect cellular proteins during extraction .

  • Signal transduction studies: Blocks various apoptotic pathways in T cells, allowing investigation of cell death mechanisms .

  • Chromatin immunoprecipitation (ChIP): Used in lysis buffers for isolation of fragmented chromatin samples .

  • Tandem affinity purification (TAP): Incorporated in cell lysis buffers to maintain protein integrity .

  • Pharmaceutical research: Investigated as a potential anti-malarial agent and for treating noise-induced hearing loss .

  • Cardiac protection: Studies indicate it may protect the heart from myocardial stunning .

The typical working concentration range for leupeptin hemisulfate in laboratory applications is 10-100 μM, though this may vary depending on the specific experimental system and targets .

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